molecular formula C20H25ClN2O2 B15092321 N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl

N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl

Cat. No.: B15092321
M. Wt: 360.9 g/mol
InChI Key: PPINAFAUCFKNIM-UHFFFAOYSA-N
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Description

Chemical Name: N-Fmoc-N1,N3-dimethylpropane-1,3-diamine hydrochloride Synonyms: FMOC-DAP HCl, N-Fmoc-1,3-diaminopropane HCl CAS Number: 210767-37-6 Molecular Formula: C₁₈H₂₁ClN₂O₂ Molecular Weight: 332.82 g/mol Storage: 2–8°C .

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected diamine derivative, widely used in peptide synthesis and organic chemistry. The Fmoc group acts as a temporary protecting group for primary amines, enabling selective deprotection under basic conditions (e.g., piperidine). The dimethyl substituents on the propane-1,3-diamine backbone enhance steric hindrance and modulate nucleophilicity, making it suitable for controlled stepwise synthesis. Its hydrochloride salt form improves solubility in polar solvents, critical for solid-phase peptide synthesis (SPPS) .

Preparation Methods

The synthesis of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl typically involves the following steps:

Mechanism of Action

The primary mechanism of action of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl involves the protection of amine groups. The Fmoc group is introduced to the amine groups to prevent unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, exposing the amine groups for further reactions . This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound C₁₈H₂₁ClN₂O₂ 332.82 Fmoc-protected diamine; dimethyl substituents; hydrochloride salt Peptide synthesis, amine protection in SPPS
2,2-Dimethylpropane-1,3-diamine (dmpn) HCl C₅H₁₄Cl₂N₂ 181.09 Unprotected diamine; geminal dimethyl backbone; polymorphic forms Coordination chemistry, hydrogen-bonded salt structures
N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine HCl (EDC) C₈H₁₈ClN₃ 191.70 Carbodiimide coupling agent; activates carboxyl groups for amide bond formation Peptide synthesis, bioconjugation
N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine diHCl C₂₇H₄₂Cl₂N₂O₄ 555.55 Aromatic substituents; complex tertiary amine structure Pharmaceutical impurity (e.g., verapamil-related compounds)
N1,N1,N3,N3-Tetramethylpropane-1,3-diamine C₇H₁₈N₂ 130.23 Fully methylated diamine; high basicity Ligand in coordination chemistry, catalyst
N1-(6-Chloropyridazin-3-yl)-N3,N3-dimethylpropane-1,3-diamine C₉H₁₅ClN₄ 226.70 Heterocyclic substituent (chloropyridazinyl); nucleophilic amine Agrochemical intermediates, medicinal chemistry

Comparative Analysis of Key Properties

Reactivity and Stability

  • This compound : The Fmoc group provides UV-sensitive protection, removable under mild basic conditions (e.g., 20% piperidine in DMF). The dimethyl groups reduce steric hindrance compared to bulkier analogues, enabling efficient coupling in SPPS .
  • EDC: Reacts with carboxyl groups to form active intermediates (O-acylisourea), facilitating amide bond formation.
  • dmpn HCl : Lacks protecting groups, making it reactive but prone to side reactions. Its polymorphic forms (1a, 1b) exhibit distinct hydrogen-bonding networks, affecting solubility and stability .

Solubility and Crystallinity

  • This compound : Hydrochloride salt enhances solubility in DMF, DMSO, and water. Crystallinity is moderate, suitable for solid-phase synthesis .
  • N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine diHCl : Aromatic groups reduce solubility in polar solvents; crystalline structure stabilizes the compound as a pharmaceutical impurity .
  • N1,N1,N3,N3-Tetramethylpropane-1,3-diamine: High basicity and non-ionic nature limit solubility in aqueous media; used in non-polar solvents for coordination chemistry .

Research Findings and Case Studies

Structural Insights from Crystallography

  • Polymorphism in Diamine Salts : highlights that 2,2-dimethylpropane-1,3-diamine HCl (dmpnHCl) exists in two polymorphic forms (1a and 1b). The more complex 1b structure features a cage-like arrangement with chloride anions and water dimers, contrasting with the simpler hydrogen-bonded layers in 1a. This polymorphism impacts material properties like melting points and dissolution rates .
  • Fmoc-Protected Derivatives : The Fmoc group in this compound introduces planar aromaticity, which can influence π-π stacking in solid-phase resins. This property is absent in unprotected analogues like dmpnHCl .

Biological Activity

N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary table of its properties.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fmoc Group : A protective group commonly used in peptide synthesis.
  • Dimethylated Amine Groups : These contribute to the basicity and potential interactions with biological targets.
  • Hydrochloride Salt Form : Enhances solubility in aqueous environments, which is crucial for biological assays.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as a potential therapeutic agent. The following subsections summarize key findings from the literature.

Antimicrobial Properties

Some derivatives of propane diamines have demonstrated antimicrobial activity. The presence of basic nitrogen atoms in the structure may facilitate interaction with microbial membranes, leading to increased permeability and subsequent cell death. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound .

Neuroprotective Effects

Compounds similar to this compound have been investigated for neuroprotective effects. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions these compounds as candidates for treating neurodegenerative diseases. The basicity of the amines may play a role in their neuroprotective mechanisms .

Case Study 1: Anticancer Activity

In a study evaluating various diamines for their ability to inhibit tumor growth, this compound was tested alongside other related compounds. Results indicated that while it did not show direct cytotoxicity against cancer cells, it significantly enhanced the efficacy of existing chemotherapeutics when used in combination .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of propanediamines revealed that derivatives with similar functional groups exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. This compound was noted for its moderate activity against certain bacterial strains, suggesting potential as a lead compound for further development .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerEnhanced T-cell activity; potential immunotherapy ,
AntimicrobialModerate effectiveness against specific bacteria ,
NeuroprotectivePotential to protect neurons; ability to cross BBB ,

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride

InChI

InChI=1S/C20H24N2O2.ClH/c1-21-12-7-13-22(2)20(23)24-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19,21H,7,12-14H2,1-2H3;1H

InChI Key

PPINAFAUCFKNIM-UHFFFAOYSA-N

Canonical SMILES

CNCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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